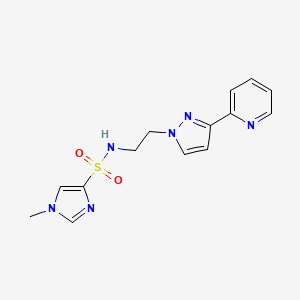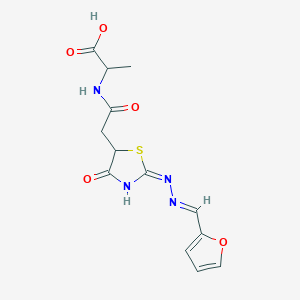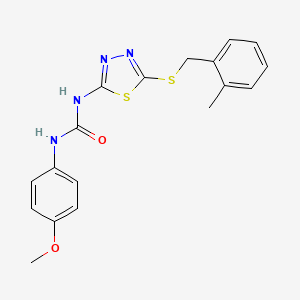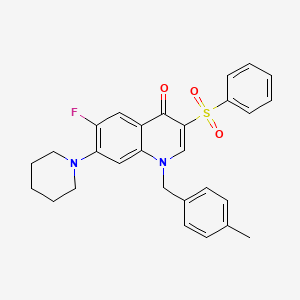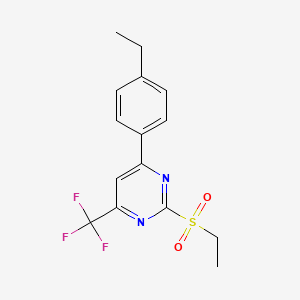
4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine, also known as ETP-458, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves its ability to bind to the active site of target enzymes and inhibit their activity. This inhibition can occur through a variety of mechanisms, including direct competition with substrate molecules or binding to allosteric sites on the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine are dependent on the specific enzyme or receptor that it targets. For example, inhibition of protein kinase CK2 by 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of LSD1 by 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been found to lead to changes in gene expression patterns and alterations in cellular differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its potent inhibitory activity against a variety of enzymes and receptors. This makes it a useful tool for studying the roles of these proteins in various biological processes. However, one limitation of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine. One area of interest is the development of new drugs based on the structure of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine that exhibit improved pharmacological properties. Another potential direction is the investigation of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine as a tool for studying the roles of specific enzymes and receptors in disease states. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of 4-ethylbenzaldehyde with malononitrile to form 4-(4-ethylphenyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with ethylsulfonyl chloride and trifluoromethylamine to produce the final product, 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has also been found to inhibit the activity of the histone demethylase LSD1, which plays a critical role in the epigenetic regulation of gene expression.
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-3-10-5-7-11(8-6-10)12-9-13(15(16,17)18)20-14(19-12)23(21,22)4-2/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLPDQUPOXFEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

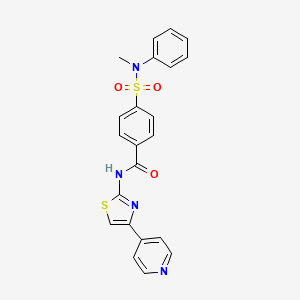
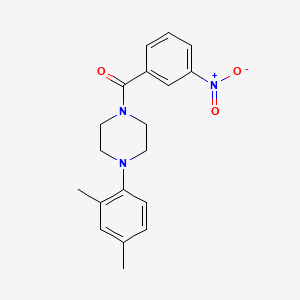
![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)
![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)
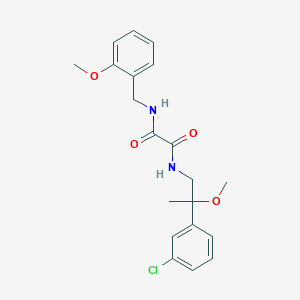
![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B3010096.png)

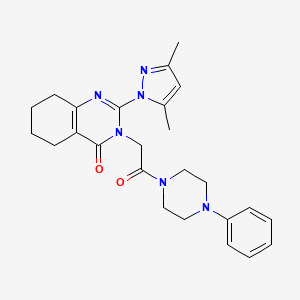
![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)
